molecular formula C22H23N3O3S2 B456919 N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-3,5-dimethoxybenzamide

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-3,5-dimethoxybenzamide

Cat. No.: B456919
M. Wt: 441.6g/mol
InChI Key: WYMCVSBDGFDYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a thiazole ring, a dimethylphenyl group, and a dimethoxybenzamide moiety. Its unique chemical properties make it a valuable candidate for various applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-3,5-dimethoxybenzamide typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethylphenylamine with chloroacetone to form an intermediate, which is then reacted with thiourea to produce the thiazole ring . The final step involves the reaction of the thiazole derivative with 3,5-dimethoxybenzoyl chloride under basic conditions to yield the target compound . Industrial production methods may involve optimization of these steps to increase yield and purity.

Mechanism of Action

The mechanism of action of N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and the dimethoxybenzamide moiety are believed to play crucial roles in binding to bacterial enzymes, inhibiting their activity and thereby exerting antimicrobial effects. The compound may also disrupt bacterial cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(2,5-dimethylphenyl)-N’-(4-methylbenzoyl)thiourea: This compound shares a similar thiourea structure but lacks the thiazole ring, which may result in different biological activities.

    3-[(2,5-Dimethylphenyl)(4-methyl-1,3-thiazol-2-yl)amino]propanoic acid: This compound contains a thiazole ring and a dimethylphenyl group but differs in its overall structure and functional groups.

Properties

Molecular Formula

C22H23N3O3S2

Molecular Weight

441.6g/mol

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H23N3O3S2/c1-12-6-7-13(2)18(8-12)19-14(3)30-22(23-19)25-21(29)24-20(26)15-9-16(27-4)11-17(10-15)28-5/h6-11H,1-5H3,(H2,23,24,25,26,29)

InChI Key

WYMCVSBDGFDYHB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

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